molecular formula C10H13ClFN B1447918 (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1373232-27-9

(1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B1447918
M. Wt: 201.67 g/mol
InChI Key: NERMSLPTMJQXPR-PPHPATTJSA-N
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Description

This usually includes the compound’s systematic name, common names, structural formula, and molecular formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Stereochemical Synthesis and Applications :

    • A stereoselective process for synthesizing a similar compound, (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, has been developed, highlighting the compound's relevance in stereochemistry and large-scale production (Han et al., 2007).
  • Synthesis of Derivatives and Intermediates :

    • Research on the stereoselective reduction of acyl-protected 4-amino-3,4-dihydro-1(2H)-naphthalenone, a related compound, underscores the importance of these compounds as intermediates in the synthesis of bioactive compounds (Men Wei-dong, 2013).
  • Liquid Crystal Materials :

    • Fluoro-substituted tetrahydronaphthalene structures, similar to (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, have been used in designing new liquid crystal materials for active matrix LCDs, showing their utility in advanced material science (Kusumoto et al., 2004).
  • Pharmacological Research and Synthesis :

    • Although specific studies on the pharmacological applications of (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are not available, related compounds have been explored for potential pharmacological activities, such as in the field of antidepressant development (Vukics et al., 2002).
  • Chemical Property Studies and Applications :

    • Studies have also focused on the chemical properties and reactions of similar compounds, contributing to a broader understanding of their chemical behavior and potential applications in various fields (Sket & Zupan, 1977).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact, among other safety-related properties.


Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.


properties

IUPAC Name

(1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERMSLPTMJQXPR-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS RN

1373232-27-9
Record name (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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